1-(Benzenesulfonyl)-1-methoxyheptan-2-OL
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Overview
Description
1-(Benzenesulfonyl)-1-methoxyheptan-2-OL is an organic compound that belongs to the class of benzenesulfonyl derivatives. These compounds are known for their diverse applications in organic synthesis, medicinal chemistry, and industrial processes. The presence of both benzenesulfonyl and methoxy groups in its structure imparts unique chemical properties, making it a valuable compound for various scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Benzenesulfonyl)-1-methoxyheptan-2-OL typically involves the reaction of benzenesulfonyl chloride with 1-methoxyheptan-2-ol in the presence of a base. The reaction is carried out under controlled conditions to ensure high yield and purity of the product. Common bases used in this reaction include sodium hydroxide or potassium carbonate. The reaction is usually conducted in an organic solvent such as dichloromethane or toluene at a temperature range of 0-25°C .
Industrial Production Methods
On an industrial scale, the production of this compound involves similar synthetic routes but with optimized reaction conditions to enhance efficiency and reduce costs. Continuous flow reactors and automated systems are often employed to maintain consistent reaction conditions and improve scalability. The use of advanced purification techniques such as distillation and recrystallization ensures the production of high-purity compounds suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
1-(Benzenesulfonyl)-1-methoxyheptan-2-OL undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids or sulfonates.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed in substitution reactions.
Major Products Formed
Oxidation: Benzenesulfonic acid derivatives.
Reduction: Benzenesulfide or benzenethiol derivatives.
Substitution: Various substituted benzenesulfonyl compounds.
Scientific Research Applications
1-(Benzenesulfonyl)-1-methoxyheptan-2-OL has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential as an antimicrobial and anticancer agent.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-(Benzenesulfonyl)-1-methoxyheptan-2-OL involves its interaction with specific molecular targets, such as enzymes and proteins. The benzenesulfonyl group can form covalent bonds with nucleophilic amino acids in the active sites of enzymes, leading to inhibition of enzyme activity. This interaction can disrupt metabolic pathways and cellular processes, making it a valuable tool in biochemical research .
Comparison with Similar Compounds
Similar Compounds
Benzenesulfonic acid: A simpler analog with similar sulfonyl functionality.
Benzenesulfonyl chloride: A reactive intermediate used in the synthesis of various sulfonyl compounds.
p-Toluenesulfonic acid: A related compound with a methyl group on the benzene ring
Uniqueness
1-(Benzenesulfonyl)-1-methoxyheptan-2-OL is unique due to the presence of both the methoxy and sulfonyl groups, which provide distinct reactivity and functional versatility. This combination allows for selective modifications and applications in diverse fields, setting it apart from other benzenesulfonyl derivatives .
Properties
CAS No. |
89036-93-1 |
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Molecular Formula |
C14H22O4S |
Molecular Weight |
286.39 g/mol |
IUPAC Name |
1-(benzenesulfonyl)-1-methoxyheptan-2-ol |
InChI |
InChI=1S/C14H22O4S/c1-3-4-6-11-13(15)14(18-2)19(16,17)12-9-7-5-8-10-12/h5,7-10,13-15H,3-4,6,11H2,1-2H3 |
InChI Key |
NULBOHIXIDVVQK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(C(OC)S(=O)(=O)C1=CC=CC=C1)O |
Origin of Product |
United States |
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